

(4-Fluorophenylthio)propan-2-one synthesis and characterization

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Compound of Interest

Compound Name: (4-Fluorophenylthio)propan-2-one

Cat. No.: B1301891

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An In-depth Technical Guide on the Synthesis and Characterization of (4-Fluorophenylthio)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **(4-Fluorophenylthio)propan-2-one**, a key intermediate in various chemical research and development applications. This document outlines a probable synthetic protocol, expected physicochemical properties, and detailed spectroscopic analysis.

Physicochemical Properties

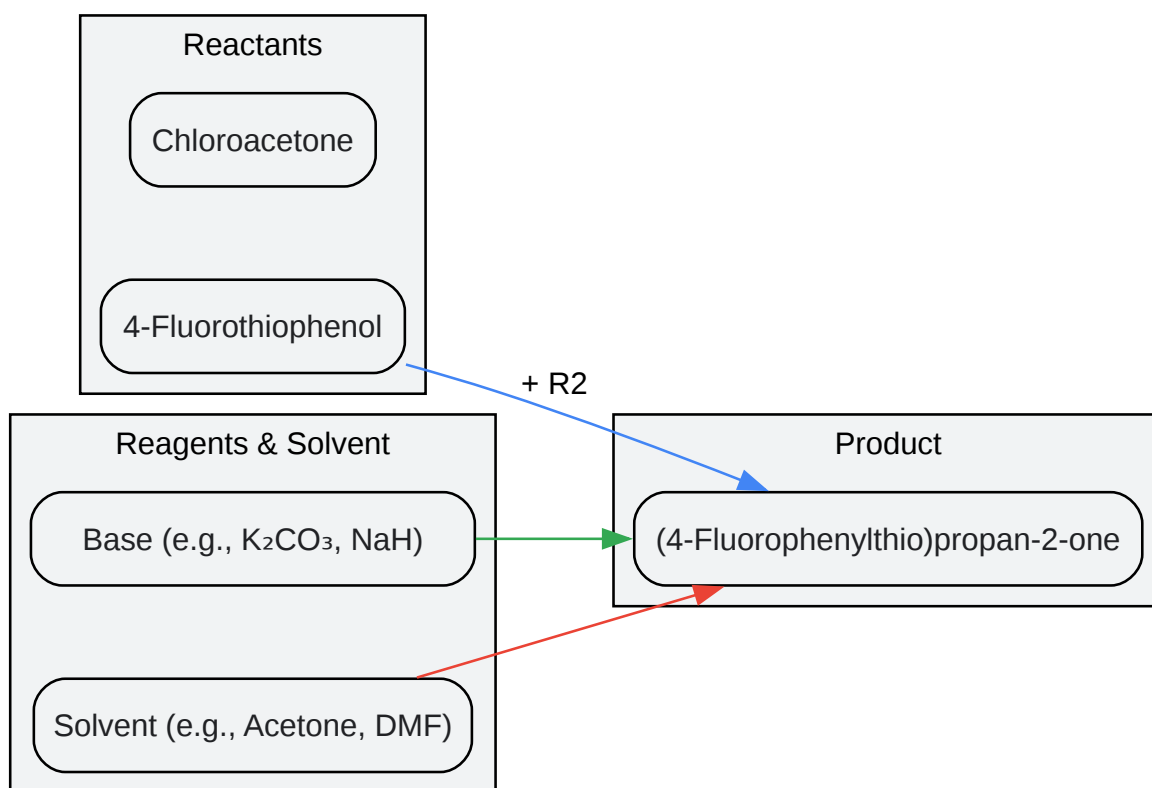
(4-Fluorophenylthio)propan-2-one is an organic compound with the molecular formula C_9H_9FOS . Its structural properties and other key identifiers are summarized in the table below.

Property	Value
IUPAC Name	1-((4-fluorophenyl)thio)propan-2-one
Molecular Formula	C ₉ H ₉ FOS
Molecular Weight	184.23 g/mol
CAS Number	2968-13-0[1]
Boiling Point	100-103°C at 1 torr[1]
Appearance	Expected to be a liquid
Hazard	Irritant[1]

Synthesis

The synthesis of **(4-Fluorophenylthio)propan-2-one** can be achieved via a nucleophilic substitution reaction between 4-fluorothiophenol and chloroacetone. This S-alkylation reaction is a common and effective method for the formation of thioethers.

Reaction Scheme



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Caption: Synthetic pathway for **(4-Fluorophenylthio)propan-2-one**.

Experimental Protocol

This protocol is a general procedure based on standard S-alkylation of thiophenols.

Materials:

- 4-Fluorothiophenol
- Chloroacetone
- Potassium Carbonate (K_2CO_3) or Sodium Hydride (NaH)
- Acetone or N,N-Dimethylformamide (DMF)
- Ethyl acetate

- Brine (saturated aqueous NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- To a solution of 4-fluorothiophenol (1.0 equivalent) in acetone or DMF, add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
- Stir the mixture at room temperature for 30 minutes.
- Slowly add chloroacetone (1.1 equivalents) dropwise to the reaction mixture.
- Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water.
- Extract the product with ethyl acetate.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to obtain pure **(4-Fluorophenylthio)propan-2-one**.

Characterization

The structure and purity of the synthesized **(4-Fluorophenylthio)propan-2-one** can be confirmed using various spectroscopic techniques. The expected data is presented below based on the analysis of structurally similar compounds.

Spectroscopic Data Summary

Technique	Expected Data
^1H NMR	Aromatic protons (multiplet, ~ 7.0 - 7.5 ppm), -S-CH ₂ -C=O (singlet, ~ 3.7 ppm), -C(=O)-CH ₃ (singlet, ~ 2.3 ppm)
^{13}C NMR	C=O (~ 205 ppm), Aromatic C-F (~ 162 ppm, doublet), Aromatic C-S (~ 130 ppm), Aromatic C-H (~ 134 and 116 ppm, doublets), -S-CH ₂ - (~ 45 ppm), -CH ₃ (~ 27 ppm)
FT-IR (cm ⁻¹)	C=O stretch (~ 1715 cm ⁻¹), C-F stretch (~ 1230 cm ⁻¹), C-S stretch (~ 700 - 600 cm ⁻¹)
Mass Spec (m/z)	Molecular ion [M] ⁺ at 184, fragments corresponding to loss of acetyl group and scission of the thioether bond.

Detailed Experimental Protocols for Characterization

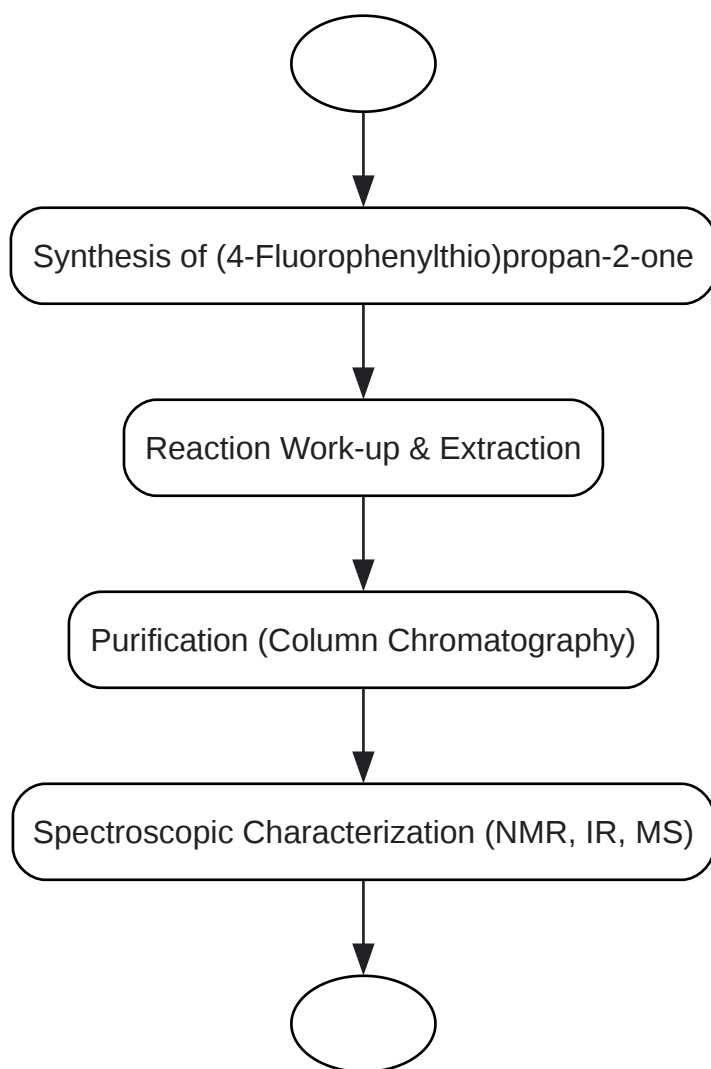
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be acquired on a 400 MHz spectrometer. Samples would be prepared by dissolving approximately 10-20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be recorded on a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A drop of the neat liquid sample would be placed directly on the ATR crystal. The spectrum would be collected in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS): Mass spectra would be obtained using a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in an appropriate solvent (e.g., dichloromethane) would be injected into the GC. The mass spectrometer would be operated in EI mode at 70 eV.

Workflow Diagrams

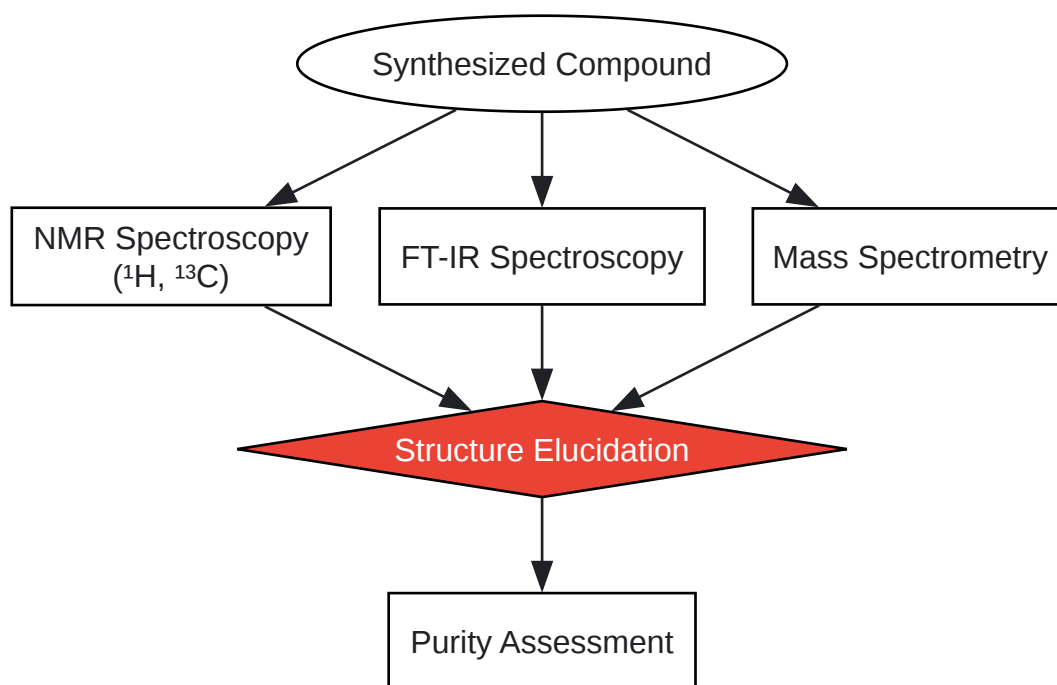
General Experimental Workflow



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Caption: Overall workflow for synthesis and characterization.

Spectroscopic Analysis Logic



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Caption: Logical flow of spectroscopic data analysis.

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References

- 1. 2968-13-0 Cas No. | (4-Fluorophenylthio)propan-2-one | Matrix Scientific [matrixscientific.com]
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